Product packaging for 2-Bromo-6-chloro-4-fluorobenzoic acid(Cat. No.:CAS No. 1695489-54-3)

2-Bromo-6-chloro-4-fluorobenzoic acid

Cat. No.: B1446257
CAS No.: 1695489-54-3
M. Wt: 253.45 g/mol
InChI Key: DQTOVIXCGACNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chloro-4-fluorobenzoic acid (CAS 1695489-54-3) is a high-purity benzoic acid derivative designed for research and development applications, particularly in pharmaceutical and organic synthesis. This compound features a precise molecular formula of C 7 H 3 BrClFO 2 and a molecular weight of 253.45 Da . Its structure, characterized by bromo, chloro, and fluoro substituents on an aromatic ring, makes it a versatile and valuable building block (synthon) for constructing more complex molecules in medicinal chemistry and materials science . Researchers utilize this compound in various exploratory syntheses, where it can serve as a precursor for active pharmaceutical ingredients (APIs) and other fine chemicals. The product is associated with the MDL number MFCD28733903 . For safe handling, please note the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the material sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Batch-specific Certificates of Analysis are available upon request. Global sourcing options are available with various pack sizes, including 1g, 5g, and 10g, to meet your project needs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClFO2 B1446257 2-Bromo-6-chloro-4-fluorobenzoic acid CAS No. 1695489-54-3

Properties

IUPAC Name

2-bromo-6-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTOVIXCGACNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration

  • Raw Material: o-Fluorobenzonitrile
  • Reagents: Sulfuric acid (vitriol oil), potassium nitrate (nitrating agent)
  • Conditions: Temperature controlled between -2 to 2 °C; molar ratio of sulfuric acid to substrate approximately 11.3:1; potassium nitrate in slight excess (1.0–1.05:1 relative to substrate)
  • Outcome: Formation of 2-fluoro-5-nitrobenzonitrile as a pale yellow powder
  • Notes: Slow addition of nitrating agent under stirring ensures controlled reaction and high selectivity

Step 2: Nitro Reduction

  • Reagents: Iron powder and ammonium chloride mixture as reductive agents
  • Solvent: Water (6 times the volume of nitro compound)
  • Conditions: Temperature maintained at 85–100 °C, optimally 90–95 °C
  • Outcome: Conversion of nitro group to amino group yielding 3-amino-2-fluorobenzonitrile as purple solid
  • Notes: Efficient reduction with high conversion rates

Step 3: Bromination

  • Reagents: Brominating agent (e.g., bromine or N-bromosuccinimide)
  • Outcome: Introduction of bromine at the 2-position adjacent to the amino group, forming 3-amino-2-bromo-6-fluorobenzonitrile
  • Notes: Bromination occurs regioselectively due to directing effects of amino and fluorine substituents

Step 4: Diazotization, Deamination, and Hydrolysis

  • Reagents: Sodium nitrite, copper sulfate catalyst, sodium hypophosphite
  • Solvent: Mixture of water and sulfuric acid
  • Conditions: Temperature controlled between -5 to 5 °C for diazotization; heating to 40–65 °C during subsequent steps, optimally 50–60 °C
  • Process: Amino group is converted to diazonium salt, then replaced by hydrogen (deamination) and finally hydrolyzed to carboxylic acid
  • Outcome: Formation of 2-bromo-6-fluorobenzoic acid as yellow powder with purity ~98.8%
  • Yield: Overall yield approximately 16.9% from starting material
  • Notes: Copper sulfate acts as catalyst for diazonium decomposition; sodium hypophosphite serves as reducing agent

Table 1: Summary of Reaction Conditions and Yields for 2-Bromo-6-fluorobenzoic Acid Preparation

Step Reagents/Conditions Temperature (°C) Product Yield/Notes
Nitration o-Fluorobenzonitrile, H2SO4, KNO3 -2 to 2 2-fluoro-5-nitrobenzonitrile High conversion, pale yellow powder
Nitro Reduction Fe powder, NH4Cl, water 90–95 3-amino-2-fluorobenzonitrile Efficient reduction
Bromination Bromine or NBS Ambient 3-amino-2-bromo-6-fluorobenzonitrile Regioselective bromination
Diazotization/Deamination/Hydrolysis NaNO2, CuSO4, NaH2PO2, H2SO4, water -5 to 60 2-bromo-6-fluorobenzoic acid Purity 98.8%, overall yield 16.9%

Adaptation for 2-Bromo-6-chloro-4-fluorobenzoic Acid

While the above method is for 2-bromo-6-fluorobenzoic acid, the preparation of this compound would require an additional chlorination step or starting from a chlorinated fluorobenzonitrile derivative. The synthetic approach would likely involve:

  • Starting from 4-fluoro-3-chlorobenzonitrile or a similarly substituted precursor
  • Following analogous nitration, reduction, and bromination steps
  • Ensuring selective bromination at the 2-position and maintaining chlorine at the 6-position
  • Final diazotization and hydrolysis to yield the target benzoic acid

Selective halogenation strategies often employ:

  • Controlled reaction conditions to favor substitution at desired positions
  • Use of protecting groups or directing groups if necessary
  • Careful choice of halogenating agents (e.g., N-bromosuccinimide for bromination, sulfuryl chloride for chlorination)

Research Findings and Considerations

  • The multi-step synthesis requires precise temperature control and stoichiometric balance to achieve high purity and acceptable yields.
  • The diazotization-deamination step is critical for replacing amino groups with hydrogen, facilitating the final carboxylic acid formation.
  • The overall yield tends to be moderate (~17% in the referenced method), reflecting the complexity and multiple purification steps.
  • Purity of the final product can reach above 98%, suitable for pharmaceutical intermediate use.
  • Use of environmentally benign solvents and reagents can be considered for process optimization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols or aldehydes .

Scientific Research Applications

Applications in Chemical Synthesis

  • Intermediate in Organic Synthesis :
    • 2-Bromo-6-chloro-4-fluorobenzoic acid serves as an important intermediate in the synthesis of various complex organic molecules. Its unique halogen substituents allow for selective reactions that are crucial in developing new chemical entities.
  • Pharmaceutical Development :
    • The compound has been utilized in pharmaceutical research for its biological activity. It interacts with specific biological targets such as enzymes and receptors, making it valuable for studying enzyme inhibition and pharmacological pathways.
  • Agricultural Chemicals :
    • It is also employed in the formulation of agrochemicals, where its halogenated structure contributes to the efficacy of pesticides and herbicides .

Case Study 1: Pharmaceutical Applications

A study investigated the use of this compound as a probe for enzyme inhibition. The compound demonstrated significant interaction with specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting metabolic diseases.

Case Study 2: Agricultural Chemistry

Research highlighted its effectiveness as an active ingredient in pesticide formulations. The unique halogenation pattern provided enhanced stability and activity against target pests compared to non-halogenated analogs .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets . The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural analogs, emphasizing differences in substituent positions and functional groups:

Compound Name CAS Number Formula Molecular Weight (g/mol) Substituent Positions Key Features
2-Bromo-6-chloro-4-fluorobenzoic acid Not explicitly provided C₇H₃BrClFO₂ 253.45 Br (2), Cl (6), F (4) Target compound; polyhalogenated
4-Bromo-2-chloro-6-fluorobenzoic acid 1321613-01-7 C₇H₃BrClFO₂ 253.45 Br (4), Cl (2), F (6) Isomeric variant; altered electronic effects
4-Bromo-2-fluoro-6-methylbenzoic acid 1242157-23-8 C₈H₆BrFO₂ 233.03 Br (4), F (2), CH₃ (6) Methyl substitution enhances lipophilicity
2-Bromo-4-fluoro-6-methylbenzoic acid 132715-69-6 C₈H₆BrFO₂ 233.03 Br (2), F (4), CH₃ (6) Combines halogen and methyl groups for balanced reactivity
4-Bromo-2-chloro-6-methylbenzoic acid Not explicitly provided C₈H₆BrClO₂ 249.49 Br (4), Cl (2), CH₃ (6) Lacks fluorine; methyl instead of F at position 6
Key Observations:
  • Positional Isomerism : The substitution pattern significantly impacts electronic properties. For example, 4-Bromo-2-chloro-6-fluorobenzoic acid (Br at 4, Cl at 2, F at 6) exhibits distinct resonance and inductive effects compared to the target compound, altering acidity and reactivity in coupling reactions .
  • Functional Group Trade-offs : Replacing fluorine with a methyl group (e.g., 4-Bromo-2-fluoro-6-methylbenzoic acid) increases hydrophobicity, which may enhance membrane permeability in drug design but reduce hydrogen-bonding capacity .

Physicochemical Properties

  • Acidity: Fluorine’s strong electron-withdrawing effect increases the acidity of the carboxylic acid group. For instance, this compound is expected to have a lower pKa (~2.1–2.5) compared to non-fluorinated analogs like 4-Bromo-2-chloro-6-methylbenzoic acid (pKa ~2.8–3.2) due to enhanced stabilization of the deprotonated form .
  • Solubility: Fluorine and bromine substituents reduce aqueous solubility. Methyl groups (e.g., in 2-Bromo-4-fluoro-6-methylbenzoic acid) further decrease polarity, making such compounds more soluble in organic solvents like DMSO or ethanol .

Biological Activity

2-Bromo-6-chloro-4-fluorobenzoic acid (C₇H₃BrClF O₂) is an organic compound notable for its unique halogenation pattern, which significantly influences its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, drawing from diverse sources to present a detailed analysis.

  • Molecular Formula : C₇H₃BrClF O₂
  • Molecular Weight : 253.45 g/mol
  • Structure : The compound features a benzoic acid core with bromine, chlorine, and fluorine substituents at the 2, 6, and 4 positions, respectively. This arrangement enhances its potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen substituents can modulate the electronic properties of the molecule, allowing it to act as an inhibitor for specific enzymatic pathways.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit enzyme inhibition capabilities. For instance, studies have shown that structurally related compounds can inhibit key enzymes involved in metabolic processes, potentially impacting pathways relevant to diseases such as cancer and diabetes .

Biological Applications

This compound has been utilized in various research contexts:

  • Pharmacological Research : Its unique structure makes it a candidate for drug development, particularly in targeting specific diseases where enzyme inhibition is beneficial.
  • Biological Pathway Investigation : The compound serves as a probe in studies examining biological pathways, contributing to the understanding of complex biochemical interactions .

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of halogenated benzoic acids found that this compound effectively inhibited certain enzymes critical in metabolic pathways. The study reported IC50 values indicating significant inhibitory activity against target enzymes, suggesting its potential therapeutic applications in metabolic disorders .

Case Study 2: Antiviral Activity

In another research effort focusing on antiviral compounds, derivatives of halogenated benzoic acids were evaluated for their efficacy against viral infections. Although specific data on this compound was limited, related compounds demonstrated broad-spectrum antiviral activity, indicating a promising area for further exploration regarding this compound's potential .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Bromo-4-chloro-6-fluorobenzoic acidSimilar halogenation; lacks one bromineModerate enzyme inhibition
3-Bromo-6-chloro-2-fluorobenzoic acidDifferent positional isomer; distinct reactivityAntiviral properties observed
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidKey intermediate for SGLT2 inhibitorsSignificant therapeutic potential

The comparative analysis highlights that while structurally similar compounds exhibit varying degrees of biological activity, the unique arrangement of halogens in this compound may enhance its interaction with specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-6-chloro-4-fluorobenzoic acid, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via halogenation of benzoic acid derivatives. For example, bromination and chlorination can be achieved using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃), while fluorination may require directed ortho-metalation (DoM) strategies or Balz-Schiemann reactions. Challenges include regioselectivity due to competing substituent effects; optimization of reaction conditions (temperature, catalyst loading) is critical to minimize byproducts .
  • Limitations : Competing halogenation at adjacent positions (e.g., para vs. meta) may occur, requiring iterative purification via column chromatography or recrystallization.

Q. How can the purity and identity of this compound be verified experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substituent positions and integration ratios.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS .

Q. What spectroscopic techniques are recommended for characterizing halogenated benzoic acid derivatives?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogen (C-Br ~600 cm⁻¹) functional groups.
  • X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., SHELXL for refinement and ORTEP-III for visualization) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of halogenation in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model substituent effects on electron density and predict preferred halogenation sites. For example, exact-exchange functionals (e.g., Becke’s hybrid) improve accuracy in thermochemical predictions for halogenated systems .
  • Case Study : Compare experimental vs. computed 19F^{19} \text{F} chemical shifts using gauge-including atomic orbital (GIAO) methods to validate models .

Q. What strategies resolve contradictions between experimental and computational data for halogenated benzoic acids?

  • Methodological Answer :

  • Cross-Validation : Use multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms.
  • Experimental Benchmarking : Compare computed vibrational frequencies (IR) or NMR chemical shifts with empirical data to refine computational parameters .

Q. How can this compound be utilized as a building block in pharmaceutical intermediates?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl structures, leveraging palladium catalysts (Pd(PPh₃)₄) and base (Na₂CO₃) .
  • Peptide Conjugation : Activate the carboxylic acid group using EDCl/HOBt for coupling with amine-containing biomolecules .

Q. What challenges arise in crystallizing halogenated benzoic acids, and how are they mitigated?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
  • Temperature Gradients : Gradual cooling (0.5°C/min) minimizes defects. Software like WinGX assists in structure solution and refinement .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated benzoic acids: How to address them?

  • Methodological Answer :

  • Purity Assessment : Re-measure melting points after recrystallization (e.g., using ethanol/water) and compare with literature (e.g., NIST data ).
  • Thermogravimetric Analysis (TGA) : Rule out decomposition by monitoring mass loss during heating.

Key Software and Tools

ApplicationTool/SoftwareReference
CrystallographySHELXL, ORTEP-III
Computational ChemistryGaussian (DFT), GAMESS
Spectral AnalysisMestReNova, ACD/Labs

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloro-4-fluorobenzoic acid
Reactant of Route 2
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2-Bromo-6-chloro-4-fluorobenzoic acid

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